molecular formula C11H11NO B1416369 4-(Cyclopropylmethoxy)benzonitrile CAS No. 1019619-83-0

4-(Cyclopropylmethoxy)benzonitrile

Cat. No.: B1416369
CAS No.: 1019619-83-0
M. Wt: 173.21 g/mol
InChI Key: ANFJPOSRSRESGD-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)benzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is characterized by a benzonitrile core substituted with a cyclopropylmethoxy group at the para position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

4-(Cyclopropylmethoxy)benzonitrile is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.

    Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H335 . Precautionary measures include avoiding inhalation or skin contact, and not eating, drinking, or smoking when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitriles, including 4-(Cyclopropylmethoxy)benzonitrile, involves the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride to form oximes, followed by dehydration to yield the nitrile . This process can be carried out under mild conditions, making it suitable for industrial-scale production.

Industrial Production Methods

In industrial settings, the synthesis of benzonitriles often employs green chemistry approaches to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the reaction while reducing waste and energy consumption . This method allows for the recycling of ionic liquids, further improving the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound without the cyclopropylmethoxy group.

    4-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    4-(Cyclopropylmethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-(Cyclopropylmethoxy)benzonitrile is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and physical properties compared to its analogs. This structural variation can affect its reactivity, binding interactions, and overall utility in research and industrial applications .

Properties

IUPAC Name

4-(cyclopropylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFJPOSRSRESGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651430
Record name 4-(Cyclopropylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019619-83-0
Record name 4-(Cyclopropylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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